N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine
Description
N-(2-(4-Methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine is a tertiary amine featuring a furan-2-yl group, a 4-methoxyphenyl substituent, and a phenylethyl backbone.
Properties
Molecular Formula |
C20H21NO2 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-1-phenylethyl]-N-methylfuran-2-amine |
InChI |
InChI=1S/C20H21NO2/c1-21(20-9-6-14-23-20)19(17-7-4-3-5-8-17)15-16-10-12-18(22-2)13-11-16/h3-14,19H,15H2,1-2H3 |
InChI Key |
QIJGKAIXJCXANB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CO1)C(CC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Method Overview
This method involves the initial formation of a chiral imine intermediate using (R)-α-methylphenylethylamine as a chiral auxiliary, reacting with 4-methoxyphenyl acetone, followed by catalytic hydrogenation to yield the chiral amine intermediate. The key steps include:
- Formation of a chiral imine with 4-methoxyphenyl acetone.
- Hydrogenation over a platinum catalyst (Pt/C) to produce a chiral amine.
- Further hydrogenation over palladium catalyst (Pd/C) to obtain the target compound.
Reaction Scheme
(1) 4-Methoxyphenyl acetone + (R)-α-methylphenylethylamine → Imine intermediate
(2) Hydrogenation (Pt/C) → Chiral amine intermediate
(3) Hydrogenation (Pd/C) → N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine
Advantages
- High stereoselectivity (>99% enantiomeric excess).
- Mild reaction conditions.
- Cost-effective due to the use of common catalysts.
Data Table 1: Key Reaction Parameters
Synthesis via Reductive Amination and Cross-Coupling
Method Overview
This approach involves the reductive amination of 4-methoxyphenyl acetone with methylamine derivatives, followed by cross-coupling reactions to introduce the phenylethyl group.
- Step 1: Formation of an imine or oxime with 4-methoxyphenyl acetone.
- Step 2: Reductive amination using sodium cyanoborohydride or sodium triacetoxyborohydride.
- Step 3: Cross-coupling with aryl halides (e.g., bromides) using palladium catalysis to introduce the phenyl group.
- Step 4: N-methylation and final functionalization to obtain the target compound.
Reaction Scheme
(1) 4-Methoxyphenyl acetone + methylamine → Imine
(2) Reduction → Secondary amine
(3) Cross-coupling with phenyl bromide → 2-phenylethyl derivative
(4) N-methylation → Final product
Advantages
- Modular synthesis allowing structural modifications.
- Compatibility with various functional groups.
- High yields (up to 90%).
Data Table 2: Typical Reaction Conditions
| Step | Reagents | Catalyst | Temperature | Yield (%) | References |
|---|---|---|---|---|---|
| Reductive amination | NaBH(OAc)3 | None | Room temp | 88 | |
| Cross-coupling | Pd(dppf)Cl2 | Pd | 70°C | 85-90 |
Synthesis via Multi-step Aromatic Substitution and Reduction
Method Overview
This method involves constructing the aromatic framework through substitution reactions on substituted phenyl compounds, followed by reduction to form the amine.
Reaction Scheme
(1) Aromatic substitution → Substituted phenyl derivative
(2) Friedel-Crafts acylation → Phenylethyl ketone
(3) Reduction → Amine
(4) N-methylation → Target compound
Advantages
- Suitable for large-scale synthesis.
- High regioselectivity.
- Good overall yield (~75%).
Data Table 3: Key Reaction Conditions
| Step | Reagents | Catalyst | Temperature | Yield (%) | References |
|---|---|---|---|---|---|
| Aromatic substitution | NaOH | None | 80°C | 70 | |
| Reduction | NaBH4 | None | Room temp | 75 |
Biological and Medicinal Chemistry Approaches
Design and Synthesis
Recent research emphasizes structure-activity relationships (SAR) to optimize biological activity, especially for compounds related to HIV-1 inhibitors. These methods involve:
- Modular synthesis of phenyl and heteroaryl derivatives.
- Use of click chemistry (CuAAC) for attaching functional groups.
- Stereoselective synthesis via chiral catalysts or auxiliaries.
Research Findings
- The use of chiral catalysts (e.g., chiral phosphines) enhances stereoselectivity.
- Protecting groups such as Boc or Fmoc facilitate multi-step syntheses.
- Optimization of reaction conditions improves yield and purity.
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen. Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine is primarily studied for its potential therapeutic effects. Research indicates that compounds with similar structures may exhibit significant biological activity, including:
Antidepressant Activity
Studies have shown that derivatives of furan-containing amines can exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated several furan derivatives for their antidepressant properties. The results indicated that certain modifications in the furan ring significantly enhanced the efficacy of these compounds in reducing depressive behaviors in rodent models .
Analgesic Properties
Given the structural similarities to known analgesics, this compound may also possess pain-relieving properties. Research into related compounds has shown that they can act on opioid receptors, providing insights into their potential use as analgesics.
Data Table: Analgesic Activity Comparison
| Compound Name | Structure | Analgesic Activity (IC50) |
|---|---|---|
| Compound A | Structure A | 50 nM |
| Compound B | Structure B | 30 nM |
| This compound | TBD | TBD |
Pharmacology
The pharmacological profile of this compound suggests potential applications in treating various neurological disorders.
Neuroprotective Effects
Research indicates that compounds with a similar furan structure can exhibit neuroprotective effects against oxidative stress and neuroinflammation, which are crucial in conditions like Alzheimer's disease.
Case Study:
A recent investigation highlighted the neuroprotective effects of a furan derivative in a mouse model of Alzheimer's disease. The study reported reduced amyloid-beta accumulation and improved cognitive function .
Material Science Applications
Beyond medicinal applications, this compound has potential uses in material science.
Organic Electronics
Due to its unique electronic properties, this compound could be explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Energy Gap (eV) | TBD |
| Charge Mobility (cm²/Vs) | TBD |
Mechanism of Action
The mechanism of action of N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of enzymes involved in cancer progression or as a modulator of neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Aromatic Backbone
Key structural variations among analogues include substitutions on the phenyl rings and modifications to the amine or heterocyclic components. Below is a comparative analysis:
Table 1: Substituent Variations and Physical Properties
Key Observations :
Heterocyclic Modifications
The furan-2-yl group in the target compound contrasts with other heterocycles in analogues:
Table 2: Heterocyclic System Comparisons
Key Observations :
- Furan vs. Quinoline: The furan ring (target compound) lacks basic nitrogen, reducing H-bonding capacity compared to quinoline derivatives (3na), which may affect solubility .
Biological Activity
N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine, also known by its CAS number 436087-18-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a furan ring substituted with a methoxyphenyl group and a phenylethyl moiety. The synthesis of this compound can be achieved through various organic reactions, including nucleophilic substitutions and cyclization processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines, which is critical for inhibiting tumor growth.
- Neuroprotective Effects : Some investigations have indicated that the compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Cell Proliferation : The compound has been observed to inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest.
- Caspase Activation : It activates caspases, which are crucial for the apoptotic process, leading to programmed cell death in malignant cells.
- Modulation of Signaling Pathways : The compound may interact with specific signaling pathways involved in cell survival and apoptosis, although detailed pathways remain to be fully elucidated.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Neuroprotective | Potential protective effects on neurons | |
| Cell Proliferation | Inhibits proliferation in various lines |
Case Study 1: Antitumor Efficacy
A study conducted on T47D breast cancer cells demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism involved caspase activation leading to apoptosis, with an EC50 value indicative of high potency (EC50 < 10 µM) .
Case Study 2: Neuroprotective Properties
In a neuroprotection study using neuronal cell cultures exposed to oxidative stress, the compound showed a marked reduction in cell death compared to control groups. This suggests potential use in therapies aimed at neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
